molecular formula C9H16O B1529800 1-Cyclopropyl-4-methylpentan-1-one CAS No. 4359-71-1

1-Cyclopropyl-4-methylpentan-1-one

Cat. No.: B1529800
CAS No.: 4359-71-1
M. Wt: 140.22 g/mol
InChI Key: QSMSPYOWFQXCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-4-methylpentan-1-one is a useful research compound. Its molecular formula is C9H16O and its molecular weight is 140.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental and Occupational Exposure Monitoring

The study of solvent exposures in occupational settings, such as shoe factories, involves monitoring various solvents including cyclohexane and its isomers like 1-cyclopropyl-4-methylpentan-1-one. These studies aim to understand the environmental concentration of solvents and their impact on workers' health. For instance, in the context of a shoe factory, workers were found to be exposed to a mix of solvents, which included cyclohexane and methylcyclopentane among others. The focus was on identifying urinary metabolites related to these exposures to assess potential health risks and ensure workplace safety (Perbellini et al., 1980; Brugnone et al., 1980)(Perbellini, Brugnone, Gaffuri, & Apostoli, 1980).

Pharmacological Studies and Drug Safety

Research into the pharmacological properties and safety of various compounds, including those structurally related to this compound, is crucial. This encompasses the study of drugs like propofol and their hemodynamic effects compared to other anesthetic agents such as etomidate and thiopentone. Understanding these properties helps in assessing the suitability of these compounds for medical use, particularly in anesthesia, and in evaluating their effects on cardiovascular functions (Gauss, Heinrich, & Wilder-Smith, 1991)(Gauss, Heinrich, & Wilder-Smith, 1991).

Biochemical Research and Disease Mechanisms

Biochemical research often explores the metabolic pathways of various solvents and their implications for human health. Studies have identified the presence and effects of specific metabolites in the human body following exposure to solvents, which can shed light on the mechanisms of diseases like neuropathy and other conditions linked to solvent exposure. Such research is fundamental in understanding how substances like this compound and its related compounds are processed by the body and their potential health implications (Perbellini et al., 1981)(Perbellini, Brugnone, & Gaffuri, 1981).

Properties

IUPAC Name

1-cyclopropyl-4-methylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-7(2)3-6-9(10)8-4-5-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMSPYOWFQXCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.